(S)-2-Aminobutane-1,4-dithiol hydrochloride
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Overview
Description
(S)-2-Aminobutane-1,4-dithiol hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of an amino group and two thiol groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Aminobutane-1,4-dithiol hydrochloride typically involves the reaction of (S)-2-aminobutanol with thiol-containing reagents under acidic conditions. One common method includes the use of hydrogen chloride to facilitate the formation of the hydrochloride salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Aminobutane-1,4-dithiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form more reactive intermediates.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of more reactive thiol intermediates.
Substitution: Formation of substituted amino and thiol derivatives.
Scientific Research Applications
(S)-2-Aminobutane-1,4-dithiol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential in modifying proteins and peptides through thiol-disulfide exchange reactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Aminobutane-1,4-dithiol hydrochloride involves its reactivity with various biological and chemical targets. The thiol groups can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The amino group can interact with other functional groups, facilitating various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Cysteamine hydrochloride: Similar in structure with a single thiol group.
Dithiothreitol (DTT): Contains two thiol groups but lacks the amino group.
Glutathione: A tripeptide with thiol functionality, widely used in biological systems.
Uniqueness
(S)-2-Aminobutane-1,4-dithiol hydrochloride is unique due to the combination of an amino group and two thiol groups, providing distinct reactivity and versatility in chemical and biological applications. This combination allows for a broader range of reactions and interactions compared to similar compounds.
Properties
IUPAC Name |
(2S)-2-aminobutane-1,4-dithiol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS2.ClH/c5-4(3-7)1-2-6;/h4,6-7H,1-3,5H2;1H/t4-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWPXJZINVJNBM-WCCKRBBISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(CS)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS)[C@@H](CS)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363376-98-0 |
Source
|
Record name | 1363376-98-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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